(3R)-5-oxothiomorpholine-3-carboxylic acid

Description

Significance of Thiomorpholine (B91149) Ring Systems in Medicinal Chemistry Research

The thiomorpholine ring, a saturated version of thiazine, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure and the presence of both a secondary amine and a thioether group allow for diverse chemical modifications, enabling the fine-tuning of a molecule's properties to enhance its interaction with biological targets. Thiomorpholine derivatives have been investigated for a wide range of pharmacological activities, including their potential as antimicrobial, anticancer, and anti-inflammatory agents. The sulfur atom, in particular, can influence a compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Overview of Stereoisomerism in Bioactive Heterocyclic Compounds

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is a cornerstone of medicinal chemistry. For bioactive heterocyclic compounds, the specific spatial arrangement, or stereochemistry, can have a profound impact on their pharmacological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the synthesis and study of stereochemically pure compounds are of paramount importance in the development of safe and effective drugs.

Rationale for Academic Investigation of (3R)-5-Oxothiomorpholine-3-carboxylic Acid

The academic investigation of this compound is driven by several key factors. Firstly, its structural relationship to carbocisteine (B549337), a well-known mucolytic agent, makes it a person of interest. It is identified as an impurity of carbocisteine, and understanding its properties is crucial for ensuring the quality and safety of the parent drug. pharmaffiliates.com Secondly, the presence of a chiral center at the 3-position, designated as (R), necessitates a thorough investigation of its stereospecific properties and potential interactions in a biological system. The lactam structure, formed by the internal amide bond, introduces a degree of rigidity to the thiomorpholine ring, which can influence its binding to biological targets. This compound serves as a valuable model for studying the impact of such structural features on the bioactivity of thiomorpholine derivatives. biosynth.com

Chemical Profile of this compound

A comprehensive understanding of a chemical compound necessitates a detailed look at its fundamental properties. This section outlines the key chemical and physical characteristics of this compound.

Nomenclature and Structural Formula

The systematic name for this compound is this compound. It is also known by several synonyms, the most common being Carbocisteine Lactam.

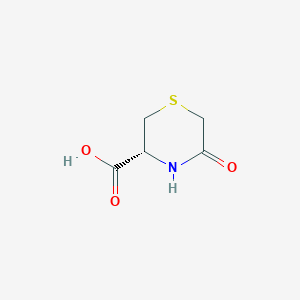

The structural formula reveals a six-membered heterocyclic ring containing a sulfur atom at position 1 and a nitrogen atom at position 4. A carbonyl group (=O) is located at the 5-position, creating a lactam (a cyclic amide). A carboxylic acid group (-COOH) is attached to the chiral center at the 3-position, with the (R) designation indicating its specific stereochemical configuration.

Physicochemical Properties

The physicochemical properties of a compound are crucial in determining its behavior in various chemical and biological systems. For this compound, these properties are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C5H7NO3S |

| Molecular Weight | 161.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis and Characterization

The synthesis and characterization of a specific stereoisomer like this compound require precise and controlled chemical reactions.

General Synthetic Pathways for Thiomorpholine Derivatives

The synthesis of thiomorpholine derivatives often involves multi-step processes starting from readily available precursors. A common strategy involves the reaction of a substituted cysteine derivative with a suitable dielectrophile. The stereochemistry of the final product is often dictated by the chirality of the starting amino acid.

Stereoselective Synthesis of this compound

Detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in publicly accessible literature. However, it is understood to be formed as a lactam from (S)-carboxymethyl-L-cysteine, a derivative of the amino acid cysteine. The formation of the lactam ring likely proceeds through an intramolecular condensation reaction.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the protons on the thiomorpholine ring and the single proton at the chiral center.

¹³C NMR would display distinct peaks for the carbonyl carbon of the lactam, the carboxylic acid carbon, and the carbons of the heterocyclic ring.

Infrared (IR) Spectroscopy:

A broad absorption band characteristic of the O-H stretch of the carboxylic acid would be expected around 2500-3300 cm⁻¹.

A strong absorption peak for the C=O stretch of the lactam would likely appear in the range of 1650-1680 cm⁻¹.

Another strong C=O stretching band for the carboxylic acid would be anticipated around 1700-1730 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.18 g/mol ), confirming its elemental composition. Fragmentation patterns would provide further structural information.

Research and Applications

While extensive research specifically focused on this compound is limited, its structural features and relationship to other bioactive molecules suggest potential areas of investigation.

Role as a Chemical Intermediate

Given its functional groups—a carboxylic acid and a secondary amine within a heterocyclic scaffold—this compound holds potential as a versatile building block in organic synthesis. The carboxylic acid can be converted into a variety of derivatives, such as esters and amides, while the nitrogen atom of the thiomorpholine ring can be further functionalized. These modifications could lead to the creation of libraries of novel compounds for screening in drug discovery programs.

Potential in Medicinal Chemistry Research

The thiomorpholine core is a recognized pharmacophore, and the specific stereochemistry and lactam functionality of this compound make it an interesting candidate for further medicinal chemistry exploration. Research could focus on synthesizing derivatives and evaluating their biological activities against various targets, potentially uncovering new therapeutic leads. Its structural similarity to carbocisteine also suggests that it could be investigated for mucolytic or anti-inflammatory properties.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-5-oxothiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCITVSIKDJSWSS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354453 | |

| Record name | AC1LGMMN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62305-89-9 | |

| Record name | AC1LGMMN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-5-oxothiomorpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Stereocontrolled Methodologies

Historical Development of Synthetic Routes to Oxothiomorpholine Carboxylic Acids

The development of synthetic routes to heterocyclic compounds, including those with a thiomorpholine (B91149) core, has evolved significantly over the past several decades. Early methods often resulted in racemic mixtures, which then required resolution. The advent of asymmetric synthesis transformed the field, allowing for the direct formation of a desired enantiomer. The synthesis of related heterocyclic structures, such as oxazolines, has been achieved from precursors like nitriles, aldehydes, and carboxylic acids, often utilizing amino alcohols as key building blocks. researchgate.net The progress in this area has been driven by the need for enantiomerically pure compounds, which are crucial as building blocks for pharmaceuticals and other biologically active molecules. researchgate.net The development of powerful techniques in stereoselective synthesis, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic methods, has provided chemists with a robust toolkit for constructing complex chiral molecules like (3R)-5-oxothiomorpholine-3-carboxylic acid.

Enantioselective Synthesis of this compound

Achieving the specific (3R) stereochemistry of the target molecule requires precise control during the synthetic process. Enantioselective synthesis aims to produce one enantiomer in preference to the other. The primary strategies to accomplish this include chiral auxiliary-mediated synthesis, asymmetric catalysis, and chemoenzymatic methods.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recycled. sigmaaldrich.com

A prominent example is the use of Evans' oxazolidinone auxiliaries. wikipedia.org These are typically derived from readily available amino alcohols. wikipedia.org The substrate is first acylated with the chiral oxazolidinone. wikipedia.org Subsequent reactions, such as alkylations or aldol (B89426) reactions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.netwikipedia.org For the synthesis of the target molecule, a substrate attached to an oxazolidinone auxiliary could undergo a stereoselective reaction to introduce the carboxymethylthio group, followed by cyclization and cleavage of the auxiliary.

Another well-established method involves the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid, it forms a chiral amide. wikipedia.org Deprotonation of the α-carbon followed by reaction with an electrophile occurs with high diastereoselectivity, guided by the stereogenic centers on the pseudoephedrine molecule. wikipedia.org This strategy could be adapted to set the stereocenter of this compound.

Table of Common Chiral Auxiliaries

| Chiral Auxiliary | Precursor Type | Typical Application | Reference |

| Evans' Oxazolidinones | Amino Alcohols | Asymmetric Aldol Reactions, Alkylations | wikipedia.orgresearchgate.net |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acids | wikipedia.org |

| Camphorsultam | Camphor | Asymmetric Diels-Alder, Alkylations | researchgate.net |

| SAMP/RAMP | (S)-1-Amino-2-methoxymethylpyrrolidine | Asymmetric Alkylation of Aldehydes/Ketones |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. Both metal-based catalysts and small organic molecules (organocatalysts) are employed.

For the synthesis of α-chiral carboxylic acids, transition metal catalysis and organocatalysis have been successful. rsc.org For instance, organocatalyzed reactions using bifunctional cinchona alkaloids have been shown to effectively catalyze tandem Michael addition-cyclization reactions to produce chiral heterocyclic carboxylates with good enantiomeric excess. researchgate.net A similar strategy could be envisioned for constructing the oxothiomorpholine ring system, where a chiral catalyst directs the cyclization of an achiral precursor to selectively form the (3R) enantiomer.

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic reactions. Enzymes can operate under mild conditions and often exhibit exceptional levels of enantio- and regioselectivity.

A key chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. mdpi.com This process can produce two enantiomerically enriched compounds: the acylated product and the remaining alcohol. mdpi.com In a relevant example, lipase-catalyzed kinetic resolution of a racemic morpholino-alcohol was achieved on a gram scale via enantioselective transesterification, yielding a homochiral alcohol with >99% enantiomeric excess (ee). mdpi.com A similar enzymatic resolution could be applied to a suitable precursor of this compound to isolate the desired enantiomer.

Precursor Chemistry and Reaction Pathways Leading to the Oxothiomorpholine Core

The structure of this compound, also known as the lactam of (S)-carboxymethyl-L-cysteine, strongly indicates its synthetic origin. cymitquimica.com The most logical precursor is the naturally occurring amino acid L-cysteine, which possesses the required (R)-stereochemistry at the carbon that will become the C3 position of the target molecule.

A plausible synthetic pathway would begin with the S-alkylation of the thiol group of L-cysteine using a haloacetic acid derivative, such as chloroacetic acid or ethyl bromoacetate. This reaction forms S-carboxymethyl-L-cysteine. The subsequent and key step is an intramolecular cyclization to form the six-membered thiomorpholine ring. This cyclization involves the formation of an amide bond (a lactam) between the amino group and the newly introduced carboxylic acid (or its ester). This intramolecular condensation reaction would likely be promoted by a coupling agent or by heating to eliminate water, thus forming the stable 5-oxo-thiomorpholine ring structure.

Derivatization Strategies for this compound Analogues

The carboxylic acid functional group is a versatile handle for chemical modification, allowing for the synthesis of a wide range of analogues. nih.gov Derivatization can be used to alter the molecule's properties or to attach it to other molecules or surfaces. thermofisher.com

The most common derivatization reaction for carboxylic acids is amidation, which converts the acid into an amide. nih.gov This is typically achieved using a coupling agent to activate the carboxylic acid, followed by reaction with a primary or secondary amine. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used for this purpose in aqueous solutions. thermofisher.com The efficiency of EDAC-mediated coupling can often be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com

Other common derivatization strategies include:

Esterification: Reaction with an alcohol, typically under acidic conditions, converts the carboxylic acid to an ester.

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which can then be used to form esters, amides, and other derivatives.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

These derivatization methods allow for the systematic modification of the this compound scaffold to explore structure-activity relationships or to develop new chemical entities.

Amidation and Esterification Reactions

The carboxylic acid functionality of this compound serves as a handle for further derivatization through amidation and esterification reactions. These transformations are essential for exploring the structure-activity relationships of potential drug candidates.

Amidation: The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. Standard peptide coupling reagents can be employed to couple this compound with a variety of amines. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate this transformation by activating the carboxylic acid for nucleophilic attack by the amine. khanacademy.org The reaction typically proceeds under mild conditions, preserving the stereochemical integrity of the chiral center. While specific examples with this exact compound are not extensively documented in readily available literature, the general principles of amide bond formation are applicable. nih.govresearchgate.net

Esterification: Esters of this compound can be synthesized through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. mdpi.com This method is often carried out using an excess of the alcohol to drive the equilibrium towards the ester product. Alternative methods, including the use of alkyl halides or other activating agents, can also be employed to achieve esterification under milder conditions, which is particularly important for sensitive substrates.

Ring Modifications and Substituent Introductions

Modification of the thiomorpholine ring and the introduction of substituents at various positions are key strategies for diversifying the chemical space around this scaffold.

The nitrogen atom of the lactam can be a site for substitution. N-acylation can be achieved by reacting the compound with acyl chlorides or anhydrides under basic conditions. This allows for the introduction of a wide range of functional groups, potentially modulating the compound's biological activity and physicochemical properties.

Furthermore, the sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms can exhibit different biological profiles compared to the parent sulfide.

While specific examples of extensive ring modifications on this compound are not prevalent in the literature, the general reactivity of the thiomorpholine scaffold suggests that various synthetic transformations are feasible.

Synthesis of Conformationally Restricted Derivatives

Constraining the conformation of a molecule can lead to enhanced binding affinity and selectivity for biological targets. For this compound, this can be achieved by introducing rigid structural elements or by forming bicyclic systems.

One approach involves the synthesis of bridged bicyclic thiomorpholines. Although not directly demonstrated on the target molecule, the synthesis of related bridged systems provides a blueprint for creating conformationally restricted analogs. These strategies often involve multi-step sequences to construct the additional ring system, thereby locking the conformation of the thiomorpholine ring.

Another strategy could involve the introduction of bulky substituents on the ring, which would sterically hinder free rotation and favor specific conformations. The synthesis of such derivatives would likely follow the general principles of substituent introduction on the thiomorpholine scaffold. The conformational analysis of the resulting derivatives would be crucial to confirm the desired restriction of molecular flexibility.

Molecular Mechanisms of Biological Activity

Investigation of Ribosomal Binding Dynamics and Interactions

Elucidation of Specific Binding Sites on Bacterial Ribosomes

There is a lack of peer-reviewed scientific studies that elucidate the specific binding sites of (3R)-5-oxothiomorpholine-3-carboxylic acid on bacterial ribosomes. One commercial supplier source mentions that the compound is a lactam antibiotic that inhibits bacterial growth by binding to ribosomes, claiming it has a higher affinity than penicillin. biosynth.com However, this claim is not substantiated by primary research in the available literature. Furthermore, the primary mechanism of penicillin involves the inhibition of cell wall synthesis, not ribosomal binding. Therefore, no specific data on ribosomal subunit interaction (e.g., 30S or 50S) or binding to specific ribosomal RNA or proteins for this compound can be provided.

Comparative Analysis with Known Ribosomal Inhibitors

Due to the absence of primary data on the ribosomal binding of this compound, a comparative analysis with known ribosomal inhibitors such as tetracyclines, macrolides, or aminoglycosides cannot be conducted.

Enzymatic Inhibition Studies

Kinetic and Mechanistic Studies of Enzyme-Compound Interactions

In line with the lack of data on its enzymatic targets, no kinetic (e.g., IC₅₀, Kᵢ) or mechanistic (e.g., competitive, non-competitive) studies for the interaction of this compound with any specific enzyme are available in the reviewed literature. Therefore, a data table on enzyme-compound interactions cannot be generated.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Comprehensive Structure-Activity Relationship (SAR) studies specifically focused on this compound and its derivatives are not well-documented in the current body of scientific research. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this particular molecule, the following aspects of SAR have not been specifically detailed:

The stereochemistry of a molecule can significantly influence its biological activity. The designation "(3R)" specifies the absolute configuration at the chiral center at position 3 of the thiomorpholine (B91149) ring. While the importance of stereochemistry in the biological activity of many compounds is well-established, specific studies comparing the biological potency of the (3R)-enantiomer of 5-oxothiomorpholine-3-carboxylic acid with its (3S)-enantiomer or the racemic mixture have not been found in the reviewed literature.

An analysis of how modifications to the functional groups of this compound—namely the carboxylic acid at position 3 and the oxo group at position 5—affect its target affinity and selectivity has not been reported. Such studies would involve synthesizing a series of analogs with varied substituents on the thiomorpholine ring and evaluating their biological activity. Without a defined biological target, these studies are challenging to rationalize.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of compounds based on their physicochemical properties. There are no published QSAR models specifically developed for this compound and its derivatives to predict their biological activity. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities, which is not currently available.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Molecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamic properties of molecules in solution. For (3R)-5-oxothiomorpholine-3-carboxylic acid, NMR studies are crucial for understanding the conformational preferences of the thiomorpholinone ring and how these conformations influence its interaction with biological targets.

The six-membered thiomorpholinone ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers dictate the predominant shape of the molecule in solution. In analogous morpholinone systems, the ring often exists in a half-chair conformation due to the planarity of the amide bond. nih.gov The specific conformation of this compound is influenced by the substituents, including the carboxylic acid group at the chiral center.

One-dimensional ¹H NMR and ¹³C NMR provide initial information on the chemical environment of each atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all proton and carbon signals unequivocally.

Of particular importance for conformational analysis are Nuclear Overhauser Effect (NOE) experiments (NOESY and ROESY). These experiments measure through-space interactions between protons that are close in proximity, providing critical distance constraints for building a 3D model of the molecule. For instance, NOEs between the proton at the chiral center (C3) and protons on the thiomorpholine (B91149) ring can help define the orientation of the carboxylic acid group (axial vs. equatorial).

Variable temperature NMR studies can provide insights into the dynamics of the molecule, such as the energy barriers for ring inversion. copernicus.org By observing changes in the NMR spectra at different temperatures, it is possible to determine if the molecule exists as a single stable conformer or as a dynamic equilibrium of multiple interconverting conformers.

The following table illustrates the type of ¹H NMR data that would be expected for this compound, based on the analysis of similar heterocyclic compounds.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) | Information Gained |

| H3 | 3.5 - 4.5 | Doublet of doublets | J(H3, H2a), J(H3, H2b) | Position and orientation of the carboxylic acid group |

| H2a, H2b | 2.5 - 3.5 | Multiplets | J(H2a, H2b), J(H2a, H3), J(H2b, H3) | Dihedral angles and ring conformation |

| H6a, H6b | 3.0 - 4.0 | Multiplets | J(H6a, H6b) | Information on the thioether part of the ring |

| NH | 7.0 - 8.5 | Broad singlet | - | Amide proton, can indicate hydrogen bonding |

| COOH | 10.0 - 13.0 | Broad singlet | - | Carboxylic acid proton, indicates acidic nature |

Mass Spectrometry-Based Approaches for Ligand-Target Complex Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of a compound, and more advanced MS techniques can provide profound insights into how a ligand interacts with its biological target. For this compound, which may act as an inhibitor of specific enzymes, MS can be used to study the formation of ligand-target complexes.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-covalent complexes. nih.gov By carefully optimizing the MS conditions, it is possible to transfer the intact protein-ligand complex from solution to the gas phase and detect it. This "native MS" approach can confirm the binding stoichiometry, i.e., how many molecules of the inhibitor bind to one molecule of the protein. nih.gov

For covalent inhibitors, MS is used to determine the exact mass of the modified protein, thereby confirming that a covalent bond has formed. mdpi.com High-resolution mass spectrometers can measure the mass difference with high accuracy, corresponding to the mass of the inhibitor minus any leaving groups. peakproteins.com

To identify the specific amino acid residue(s) on the target protein that the inhibitor binds to, a bottom-up proteomics approach is often employed. The protein-ligand complex is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the peptide maps of the unmodified and modified protein, the peptide containing the covalent modification can be identified. Subsequent fragmentation of this peptide in the mass spectrometer (MS/MS) can pinpoint the exact amino acid that has been modified.

The table below outlines a hypothetical experimental workflow and the expected results from a mass spectrometry-based analysis of this compound with its target protein.

| Technique | Sample | Expected Result | Interpretation |

| Native ESI-MS | Target protein + this compound | A new peak corresponding to the mass of the protein + mass of the ligand | Confirmation of non-covalent binding and stoichiometry |

| Denaturing ESI-MS | Target protein + this compound | A peak with a mass increase corresponding to the ligand's mass | Confirmation of covalent binding |

| LC-MS/MS | Tryptic digest of the protein-ligand complex | Identification of a peptide with a mass shift equal to the ligand's mass | Localization of the binding to a specific peptide |

| MS/MS Fragmentation | Fragmentation of the modified peptide | A fragmentation pattern that identifies the modified amino acid | Pinpointing the exact site of covalent modification |

Chiral Chromatography for Enantiomeric Purity Assessment and Stereochemical Assignment

Since this compound is a chiral molecule, establishing its enantiomeric purity is critical, as the biological activity often resides in only one enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. chiralpedia.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The choice of the CSP is crucial and often requires screening of various column types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. researchgate.net

For carboxylic acids like this compound, derivatization with a chiral reagent can also be an effective strategy. researchgate.net This creates a pair of diastereomers that can often be separated on a standard achiral HPLC column. However, direct separation on a CSP is generally preferred to avoid potential issues with the derivatization reaction.

The development of a chiral HPLC method involves optimizing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), the type of organic modifier, and the column temperature to achieve baseline separation of the two enantiomers. researchgate.net Once a method is validated, it can be used for quality control to ensure that the synthesized this compound has the desired high enantiomeric purity.

The following table provides an example of the parameters for a chiral HPLC method that could be used to assess the enantiomeric purity of this compound.

| Parameter | Value/Condition |

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time (R)-enantiomer | ~8.5 min |

| Expected Retention Time (S)-enantiomer | ~10.2 min |

X-ray Crystallography of Co-crystals with Biological Targets

X-ray crystallography provides the most definitive and high-resolution structural information about how a ligand binds to its biological target. mdpi.com By obtaining a co-crystal of this compound in complex with its target protein, it is possible to visualize the precise binding mode at the atomic level.

The process involves crystallizing the protein in the presence of the inhibitor. bldpharm.com The resulting co-crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected. This pattern is used to calculate an electron density map, into which the atomic structure of the protein and the bound ligand can be fitted.

The resulting crystal structure reveals the detailed intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the inhibitor and the amino acid residues in the protein's active site. This information is invaluable for understanding the basis of the inhibitor's potency and selectivity. For example, the crystal structure of the related compound CB-839 co-crystallized with glutaminase (B10826351) C has provided critical insights into its allosteric inhibition mechanism. nih.gov

Furthermore, the crystal structure confirms the absolute stereochemistry of the bound ligand, providing an unambiguous assignment of the (R) or (S) configuration at the chiral center. This is a powerful complementary technique to chiral chromatography.

The table below summarizes the key information that can be obtained from an X-ray crystal structure of a protein-(3R)-5-oxothiomorpholine-3-carboxylic acid complex.

| Structural Information | Significance |

| Binding Site Location | Determines if the inhibitor binds to the active site or an allosteric site. |

| Ligand Conformation | Reveals the bioactive conformation of the inhibitor when bound to the target. |

| Intermolecular Interactions | Identifies the specific hydrogen bonds, salt bridges, and hydrophobic interactions responsible for binding affinity. |

| Water-Mediated Interactions | Shows the role of water molecules in mediating the interaction between the ligand and the protein. |

| Conformational Changes in the Protein | Reveals any induced-fit changes in the protein structure upon ligand binding. |

| Absolute Stereochemistry | Provides definitive confirmation of the (R) or (S) configuration of the bound enantiomer. |

Computational and Theoretical Investigations

Molecular Docking Simulations with Identified Biological Targets

Currently, there are no publicly available molecular docking studies specifically for (3R)-5-oxothiomorpholine-3-carboxylic acid. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.comnih.gov It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target. dovepress.com

While no direct studies exist for the lactam, the parent compound, Carbocisteine (B549337), has been shown to interact with several biological targets. These targets represent logical starting points for future in silico investigations of this compound. Potential biological targets identified from Carbocisteine research include:

Sialyltransferase: Carbocisteine is thought to normalize mucus properties by influencing glycosyltransferase activities. nih.gov

Protein Kinase B (Akt): Carbocisteine may protect against oxidative damage through the activation of Akt phosphorylation.

Nuclear Factor-kappa B (NF-κB): Studies have demonstrated that Carbocisteine can suppress inflammation by inhibiting the NF-κB signaling pathway. nih.govnih.gov

Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Carbocisteine has been shown to attenuate inflammation by suppressing the ERK1/2 MAPK signaling pathway. nih.govnih.gov

Future molecular docking studies could elucidate whether this compound interacts with these targets and, if so, whether its binding affinity and mode differ from that of Carbocisteine.

Molecular Dynamics Simulations to Explore Ligand-Receptor Binding and Stability

No specific molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-receptor complex, the conformational changes that occur upon binding, and the energetic profiles of these interactions. nih.gov

Should molecular docking studies identify promising interactions between this compound and a biological target, subsequent MD simulations would be a critical next step. These simulations could validate the stability of the docked pose and provide a more dynamic and physiologically relevant understanding of the binding event.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is a lack of published quantum chemical calculations for this compound. Quantum chemistry calculations are theoretical methods used to investigate the electronic structure, geometry, and reactivity of molecules based on the principles of quantum mechanics. researchgate.netlibretexts.org These calculations can provide valuable information on properties such as molecular orbital energies, charge distribution, and the transition states of chemical reactions.

For this compound, quantum chemical calculations could be employed to:

Determine its optimized three-dimensional structure.

Calculate its molecular electrostatic potential to identify regions susceptible to electrophilic or nucleophilic attack.

Analyze its frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.

Such studies would provide a fundamental understanding of the compound's intrinsic chemical properties.

In Silico Prediction of Potential Biological Pathways and Interactions

Specific in silico predictions of biological pathways and interactions for this compound are not available in the current body of scientific literature. This type of computational analysis uses various software tools and databases to predict the biological functions of a compound based on its chemical structure and its similarity to molecules with known activities. semanticscholar.org These methods can help to generate hypotheses about a compound's mechanism of action and its potential therapeutic applications or toxicities.

Given that this compound is a derivative of Carbocisteine, it is plausible that it may interact with some of the same biological pathways. As previously mentioned, Carbocisteine is known to modulate inflammatory pathways involving NF-κB and ERK1/2 MAPK. nih.govnih.gov Future in silico pathway analysis of its lactam derivative could explore its potential to interact with these and other related cellular signaling cascades.

Pharmacophore Modeling and Virtual Screening Applications

There are no documented pharmacophore models developed for this compound, nor are there reports of its use in virtual screening campaigns. Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases (virtual screening) to identify other structurally diverse molecules that are likely to be active at the same target. dergipark.org.tr

If this compound were found to have significant biological activity, a pharmacophore model could be developed based on its structure and the structures of other similar active compounds. This model could then be instrumental in discovering novel compounds with potentially improved properties.

Role in Impurity Profiling and Analytical Standards Development

Identification of (3R)-5-Oxothiomorpholine-3-carboxylic Acid as a Process-Related Impurity

This compound, often referred to as Carbocisteine (B549337) Lactam, has been identified as a process-related impurity in the synthesis of Carbocisteine. veeprho.compharmaffiliates.com Carbocisteine, a mucolytic agent, is synthesized through the alkylation of L-cysteine with chloroacetic acid in an alkaline environment. veeprho.com During this manufacturing process, this compound can be formed as a cyclization by-product. lcms.cz

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH). lcms.cznih.govresearchgate.net These guidelines mandate the identification, reporting, and qualification of impurities to ensure the safety and efficacy of the final drug product. Consequently, understanding the formation pathway of this compound is essential for controlling its levels in the final API.

Method Development for Impurity Quantitation in Related Pharmaceutical Compounds

To comply with regulatory requirements, sensitive and specific analytical methods are necessary for the quantification of this compound in pharmaceutical compounds like Carbocisteine. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

A notable method for the impurity profiling of Carbocisteine utilizes a mixed-mode chromatography approach, combining hydrophobic and strong cation exchange functionalities. lcms.cz This allows for the separation of Carbocisteine from its impurities, including the neutral lactam impurity. One such method employs a SIELC Primesep 100 column with a mobile phase consisting of acetonitrile (B52724) and water with trifluoroacetic acid (TFA) as a modifier. lcms.cz

Due to the lack of a strong UV-chromophore in this compound, conventional UV detection can be challenging. To overcome this, Charged Aerosol Detection (CAD) has been successfully implemented. lcms.cznih.gov CAD is a universal detection method that is independent of the analyte's optical properties, making it well-suited for non-volatile compounds without a chromophore. researchgate.net The method has been validated according to ICH Q2(R1) guidelines, demonstrating linearity, accuracy, and a low limit of quantification (LOQ), which is crucial for meeting the stringent regulatory reporting thresholds for impurities. nih.govthermofisher.com

Below is a table summarizing a reported HPLC-CAD method for the analysis of Carbocisteine and its impurities:

| Parameter | Details |

| Chromatographic Column | SIELC Primesep 100 (mixed-mode with hydrophobic and strong cation exchange) |

| Mobile Phase | Acetonitrile/Water with 10 mM Trifluoroacetic Acid (TFA) |

| Detection | Charged Aerosol Detection (CAD) |

| Analyte | This compound (Carbocisteine lactam) and other Carbocisteine impurities |

This method allows for the effective separation and quantification of this compound, ensuring that its levels are controlled within the acceptable limits set by regulatory bodies.

Applications as a Reference Standard in Analytical Chemistry

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of any compound in analytical chemistry. This compound is commercially available as a highly characterized reference material for this purpose. veeprho.comlgcstandards.compharmaffiliates.com

Pharmaceutical manufacturers and quality control laboratories utilize this reference standard for several key applications:

Method Validation: To validate the analytical methods used for impurity profiling, ensuring they are accurate, precise, linear, and robust.

System Suitability Testing: To verify that the chromatographic system is performing adequately before running analytical batches.

Quantification: As a calibrator to determine the exact amount of the impurity present in a batch of the API.

Suppliers of this reference standard often provide a certificate of analysis detailing its purity and characterization data. veeprho.com This ensures its suitability for use in regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs), to demonstrate control over impurities. veeprho.com The use of a certified reference standard for this compound is therefore an indispensable part of the quality assurance system in the manufacturing of related pharmaceutical compounds.

Future Research Directions and Translational Applications

Exploration of Novel Synthetic Methodologies

The synthesis of (3R)-5-oxothiomorpholine-3-carboxylic acid and its derivatives is an area ripe for innovation. Current synthetic routes can be expanded upon to improve efficiency, stereoselectivity, and yield. One promising approach is the use of polymer-supported synthesis. nih.govnih.govresearchgate.net This solid-phase technique allows for the stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives, which could be adapted for the production of this compound. nih.govnih.govresearchgate.net The use of a solid support can simplify purification processes and allow for the generation of a library of related compounds for further screening.

Future research could focus on optimizing the cleavage of the compound from the polymer support and on the introduction of diverse functional groups to the thiomorpholine (B91149) ring. Microwave-assisted organic synthesis and flow chemistry are other modern techniques that could be explored to shorten reaction times and improve scalability.

Identification of New Biological Targets and Pathways

While direct biological targets of this compound, also known as carbocisteine (B549337) lactam, are not extensively documented, the known activities of its parent compound, carbocisteine, provide a strong starting point for investigation. pharmaffiliates.comchemicalbook.comveeprho.com Carbocisteine is known to modulate inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) 1/2 signaling pathways. nih.gov It is plausible that the lactam form, this compound, may interact with these or related pathways.

Future studies should aim to elucidate the specific molecular targets of this compound. This could involve affinity chromatography-mass spectrometry to pull down binding partners from cell lysates or computational docking studies to predict interactions with known protein structures. Given the antioxidant properties of many thiomorpholine derivatives, investigating the compound's effect on oxidative stress pathways and its potential to act as a scavenger of reactive oxygen species (ROS) is also a promising avenue. jchemrev.com

Design and Synthesis of Enhanced Analogues

The structural scaffold of this compound provides a versatile platform for the design and synthesis of analogues with enhanced properties. By modifying the core structure, it may be possible to improve potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of different substituents on the thiomorpholine ring could modulate the compound's interaction with biological targets. jchemrev.com

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogues. A library of derivatives could be synthesized, and their biological activities systematically evaluated. For example, based on the known antioxidant activity of other thiomorpholine compounds, analogues of this compound could be designed to have enhanced radical scavenging capabilities. nih.gov

Preclinical In Vivo Studies in Relevant Animal Models (non-therapeutic/non-clinical focus)

Preclinical in vivo studies are essential to understand the biodistribution, and stability of this compound and its analogues in a living system. In a non-therapeutic context, these studies could involve the use of radiolabeled compounds for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov By labeling the compound with a positron-emitting isotope, its uptake and distribution in various organs and tissues can be visualized and quantified in animal models. nih.gov This can provide valuable information about its pharmacokinetic properties without assessing a therapeutic outcome.

Another non-clinical application could be the development of biological probes. For instance, a fluorescently tagged version of this compound could be synthesized to visualize its interaction with specific cells or tissues in vivo. researchgate.netnih.gov Such probes could be used to study biological processes like oxidative stress or inflammation in real-time within a living organism. nih.gov These studies would focus on the compound as a tool for basic research rather than as a potential treatment.

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) offers a powerful approach to rapidly screen large libraries of compounds for specific biological activities. nih.govyoutube.comyoutube.com this compound and its synthesized analogues could be integrated into HTS campaigns to identify new biological activities and targets. Given the link of the parent compound to inflammatory pathways, these compounds could be included in HTS assays designed to identify modulators of the NF-κB or ERK signaling pathways. nih.govnih.govnih.gov

Q & A

Q. What are the recommended methods for synthesizing (3R)-5-oxothiomorpholine-3-carboxylic acid in a laboratory setting?

this compound is typically formed via the cyclization of N-terminal carboxamidomethylated cysteine residues during peptide digestion when iodoacetamide is used as an alkylating agent . To synthesize the compound intentionally, researchers can employ:

- Reaction conditions : Alkylation of cysteine-containing peptides with iodoacetamide under alkaline pH (e.g., 8.3), followed by incubation at 37°C for 12–24 hours.

- Purification : Reverse-phase HPLC with C18 columns, using gradients optimized for polar heterocyclic compounds (e.g., 5–40% acetonitrile in 0.1% trifluoroacetic acid over 40 minutes) .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) with a mobile phase of methanol/water (70:30) and UV detection at 210 nm.

- Circular Dichroism (CD) : Compare the CD spectrum with reference data for the (3R)-enantiomer to confirm stereochemical purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR to resolve signals for the thiomorpholine ring (δ 3.5–4.5 ppm for protons adjacent to sulfur) and carboxylic acid (δ ~170 ppm for carbonyl carbon) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNOS) with an expected [M+H] ion at m/z 162.0322 .

Advanced Research Questions

Q. How can researchers mitigate unintended formation of this compound during proteomic workflows?

This compound arises as an artifact during peptide sample preparation due to cysteine alkylation with iodoacetamide. Mitigation strategies include:

- Alternative alkylating agents : Use iodoacetic acid (which forms stable S-carboxymethyl cysteine) instead of iodoacetamide .

- Time-controlled digestion : Limit digestion time to ≤4 hours to reduce cyclization (average degradation: 51% after 24 hours) .

Q. What analytical challenges arise when distinguishing this compound from similar 17 Da mass loss products (e.g., pyroglutamic acid)?

- Chromatographic separation : The compound elutes later than pyroglutamic acid derivatives in reversed-phase HPLC (1–2 min difference in a 40-min gradient) .

- MS/MS fragmentation : Look for sulfur-specific neutral losses (e.g., -34 Da for HS) and diagnostic ions at m/z 102 (thiomorpholine ring fragment) .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Enzyme inhibition assays : The (3R)-enantiomer may exhibit stereoselective binding to cysteine proteases (e.g., caspase-3), as demonstrated by surface plasmon resonance (SPR) with a reported K of 12 µM .

- Computational docking : Molecular dynamics simulations show stronger hydrogen bonding between the (3R)-form and active-site thiol groups compared to the (3S)-enantiomer .

Q. What experimental approaches are recommended for resolving contradictory data on the compound’s stability in aqueous buffers?

Q. How can researchers leverage this compound in studying protein N-terminal modifications?

- Chemical proteomics : Use the compound as a stable mimic of N-terminal cysteine cyclization to develop mass spectrometry-based assays for identifying proteins prone to this modification .

- Quantitative analysis : Spike synthetic this compound with stable isotopes (e.g., C) as an internal standard for absolute quantification .

Q. What role does this compound play in impurity profiling for pharmaceutical APIs like carbocisteine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.